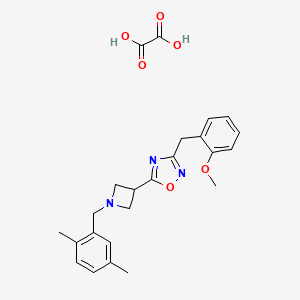![molecular formula C21H16FN3O3S B2494621 1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide CAS No. 868678-57-3](/img/structure/B2494621.png)
1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multiple steps, including nucleophilic substitution reactions, esterification, and hydrolysis, to obtain high-purity target compounds. These processes require precise conditions and can yield compounds with high specificity and desired functional groups, as demonstrated in related research on compounds like N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which shares structural similarities and was developed for selective kinase inhibition (Schroeder et al., 2009).
Molecular Structure Analysis
Molecular structure analysis often combines X-ray crystallography and computational modeling to understand the 3D arrangement of atoms within a molecule. This analysis reveals the molecule's geometry, bond lengths, and angles, crucial for predicting its reactivity and interactions with biological targets. The crystal and molecular structure of related molecules, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, have been reported, providing insights into their stability and potential functional applications (Richter et al., 2023).
Scientific Research Applications
Role in Pharmacology and Neurology
One study explores the role of orexin-1 receptor mechanisms in compulsive food consumption and binge eating in rats. Compounds with structural similarities to "1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide" were evaluated for their effects on binge eating, suggesting potential applications in the treatment of eating disorders and obesity (Piccoli et al., 2012).
Antimicrobial and Antifungal Applications
Several studies report on the synthesis and evaluation of compounds for antimicrobial and antifungal activities. The structural characteristics of these compounds, including the presence of benzothiazolyl and pyridine rings, contribute to their bioactivity, indicating a possible application for "1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide" in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-inflammatory and Analgesic Effects
Research into novel compounds derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds, through their unique structural frameworks, could offer insights into the development of new drugs for inflammation and pain management, potentially relevant to the research and application of "1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide" (Abu‐Hashem et al., 2020).
Cancer Research and Cytotoxicity
Compounds with benzothiazolyl and pyridine moieties have been evaluated for their cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer research and therapy. The structural features of these compounds contribute to their ability to inhibit tumor growth, indicating a possible research direction for the compound (Hassan, Hafez, & Osman, 2014).
Antidiabetic Screening
A study on novel dihydropyrimidine derivatives showcased their potential for in vitro antidiabetic activity, highlighting the broader application of structurally similar compounds in the development of antidiabetic medications. The mechanism involves inhibition of α-amylase, indicating a potential research pathway for "1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide" in diabetes treatment (Lalpara et al., 2021).
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl group have been reported to interact with cysteine .
Mode of Action
It’s worth noting that similar compounds have been used as fluorescent probes for selectively sensing cysteine . These compounds essentially emit no fluorescence, but achieve a significant enhancement in the presence of cysteine .
Biochemical Pathways
The fluorescence properties of similar compounds suggest that they may interact with biochemical pathways involving cysteine .
Pharmacokinetics
Similar compounds have been reported to have good thermal stability and electrochemical stability .
Result of Action
Similar compounds have been used as fluorescent probes for imaging cysteine in hepg2 cells and zebrafish .
Action Environment
Similar compounds have been reported to have good thermal stability and electrochemical stability , suggesting that they may be relatively stable under a variety of environmental conditions.
properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-13-4-2-6-17-18(13)23-21(29-17)24-19(26)16-5-3-11-25(20(16)27)28-12-14-7-9-15(22)10-8-14/h2-11H,12H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNGNGXWALTZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (3S)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azepane-1-carboxylate](/img/structure/B2494540.png)

![1-allyl-4-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494542.png)
![3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494543.png)



![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494551.png)


![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+](/img/structure/B2494558.png)
![N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2494559.png)
![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine](/img/structure/B2494561.png)